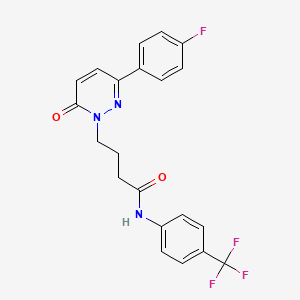
4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)butanamide is a useful research compound. Its molecular formula is C21H17F4N3O2 and its molecular weight is 419.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)butanamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. Its structural features, including the presence of trifluoromethyl and fluorophenyl groups, suggest enhanced interactions with biological targets, which may lead to significant pharmacological effects.
- Molecular Formula : C22H19F4N3O3
- Molecular Weight : 449.406 g/mol
- IUPAC Name : 4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(4-(trifluoromethyl)phenyl)butanamide
- Purity : Typically ≥95% .
The biological activity of this compound is largely attributed to its ability to interact with various cellular targets, potentially disrupting cancer cell proliferation and inducing apoptosis. The incorporation of electron-withdrawing groups like trifluoromethyl enhances the compound's lipophilicity and metabolic stability, facilitating better cellular uptake and prolonged action within biological systems .
Anticancer Activity
Recent studies have evaluated the anticancer potential of compounds related to this structure. The National Cancer Institute (NCI) has screened several derivatives against a panel of human cancer cell lines. Notably, compounds with similar structural motifs have shown selective cytotoxicity against leukemia and non-small cell lung cancer cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound ID | Cell Line Tested | Inhibition (%) | Notes |
|---|---|---|---|
| 3a | RPMI-8226 (Leukemia) | >50 | Significant activity observed |
| 3b | A549 (Lung carcinoma) | >40 | Moderate activity |
| 6a | A498 (Renal cancer) | >30 | Selective inhibition |
| 6c | SN12C (Renal cancer) | >25 | Notable cytotoxicity |
Case Studies
In a study evaluating a series of trifluoromethylated compounds, it was found that those with similar frameworks to This compound exhibited promising results in inhibiting tumor growth across various cancer types. The mechanism was further elucidated through COMPARE analysis, which indicated that these compounds might target specific pathways involved in cell cycle regulation and apoptosis .
Pharmacological Implications
The incorporation of trifluoromethyl groups in drug design has been associated with improved pharmacokinetic properties. Studies suggest that these modifications can enhance the interaction with target proteins and improve overall bioavailability . The ongoing research into this compound aims to optimize its structure for increased potency and selectivity.
特性
IUPAC Name |
4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F4N3O2/c22-16-7-3-14(4-8-16)18-11-12-20(30)28(27-18)13-1-2-19(29)26-17-9-5-15(6-10-17)21(23,24)25/h3-12H,1-2,13H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJDPUNFNBAVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













